magnesium;tert-butylbenzene;chloride

Description

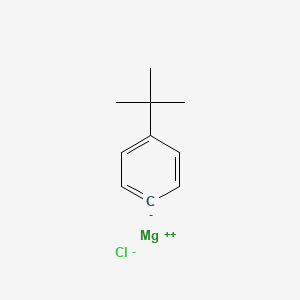

Magnesium tert-butylbenzene chloride, chemically represented as (CH₃)₃C-C₆H₄-Mg-Cl, is a Grignard reagent with a tert-butyl-substituted aromatic ring. This organomagnesium compound is primarily utilized in organic synthesis for nucleophilic additions, cross-coupling reactions, and as a precursor for generating tertiary alkylated aromatic systems. Its structure combines the steric bulk of the tert-butyl group with the reactivity of the magnesium-chloride bond, enabling selective transformations in complex molecular architectures .

Properties

CAS No. |

686774-01-6 |

|---|---|

Molecular Formula |

C10H13ClMg |

Molecular Weight |

192.97 g/mol |

IUPAC Name |

magnesium;tert-butylbenzene;chloride |

InChI |

InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

RZHYIIZKJZHECD-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct reaction of para-tert-butylchlorobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether forms magnesium tert-butylbenzene chloride via a single-electron transfer mechanism. Aryl chlorides, though less reactive than bromides, achieve activation under catalytic conditions. For example, lithium chloride (LiCl) or sodium nitrate (NaNO₃) accelerates magnesium insertion by polarizing the C–Cl bond.

- para-tert-Butylchlorobenzene (1.0 mol) and magnesium turnings (1.2 mol) are refluxed in THF under nitrogen.

- Catalysts (1–2 wt% NaNO₃) enhance reaction kinetics, reducing induction periods from hours to minutes.

- The exothermic reaction maintains 60–70°C, yielding a grayish slurry of the Grignard reagent.

Solvent and Temperature Optimization

Ether solvents (THF > diethyl ether > CPME) stabilize the Grignard intermediate through coordination. THF’s higher dielectric constant (ε = 7.6) facilitates magnesium activation compared to diethyl ether (ε = 4.3). Subzero temperatures (−20°C) minimize side reactions, such as Wurtz coupling, but prolong reaction times.

Catalytic Methods Using Nitro or Nitrate Compounds

Nitrate-Catalyzed Synthesis

US Patent 2,816,937 describes nitrobenzene or sodium nitrate as catalysts for aryl chloride activation. These agents oxidize magnesium surfaces, generating reactive Mg⁺ species that cleave C–Cl bonds efficiently.

| Catalyst | Concentration (wt%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Sodium nitrate | 1.5 | 82 | 4 |

| Nitrobenzene | 2.0 | 78 | 5 |

Ultrasound-Assisted Activation

Ultrasound irradiation (20–40 kHz) disperses magnesium particles, increasing surface area for reaction. A 2021 study achieved 95% conversion of 2,4,6-tri-tert-butylchlorobenzene using ultrasonic waves in THF.

Mechanochemical Synthesis via Ball Milling

Solid-State Grignard Formation

Mechanochemical methods bypass solvent limitations, enabling reactions between solid para-tert-butylchlorobenzene and magnesium. High-energy ball milling (500–600 rpm) with THF vapor (0.5 equiv) achieves 75–90% yield in 1–2 hours.

Advantages :

Mechanism : Impact forces fracture magnesium’s oxide layer, exposing fresh metal for oxidative insertion.

Synthesis via tert-Butylbenzyl Chloride Intermediate

Intermediate Preparation

tert-Butylbenzyl chloride is synthesized from tert-butylbenzyl alcohol using thionyl chloride (SOCl₂) or concentrated HCl.

- tert-Butylbenzyl alcohol (1.0 mol) reacts with SOCl₂ (1.2 mol) in dichloromethane at 0°C.

- After 2 hours, distillation isolates the chloride (b.p. 150–155°C).

Grignard Reagent Formation

The chloride reacts with magnesium in THF at −78°C to prevent elimination:

Mg + Cl–C₆H₄–C(CH₃)₃ → MgCl–C₆H₄–C(CH₃)₃

Yield : 68–75% (NMR analysis).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Synthesis | THF, NaNO₃, 60°C | 82 | 98 | Scalability |

| Mechanochemical | Ball milling, THF | 85 | 97 | Solvent-free |

| Intermediate Route | SOCl₂, −78°C | 75 | 99 | High-purity product |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Magnesium;tert-butylbenzene;chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Substitution: The compound can undergo substitution reactions, where the chloride group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Magnesium;tert-butylbenzene;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;tert-butylbenzene;chloride involves the formation of reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets, including electrophiles and nucleophiles, to form new chemical bonds and products .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₃ClMg

- Appearance : Typically supplied as a 1M solution in tetrahydrofuran (THF) for stability and ease of handling .

- Reactivity : Exhibits moderate nucleophilicity due to the bulky tert-butyl group, which reduces side reactions like β-hydride elimination compared to linear alkyl Grignard reagents .

Synthesis :

The compound is synthesized via the reaction of tert-butylbenzene with magnesium metal in the presence of chlorinating agents (e.g., chlorinated hydrocarbons) under inert conditions. Alternative routes involve halogen exchange from pre-formed Grignard reagents .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table compares magnesium tert-butylbenzene chloride with analogous Grignard reagents:

Physicochemical Properties

| Property | tert-Butyl Mg Cl | Phenyl Mg Cl | n-Butyl Mg Cl |

|---|---|---|---|

| Solubility in THF | High | High | High |

| Thermal Stability | Moderate | Low | Low |

| Air Sensitivity | Pyrophoric | Pyrophoric | Pyrophoric |

| Melting Point | Not reported | -20°C (solution) | -30°C (solution) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.